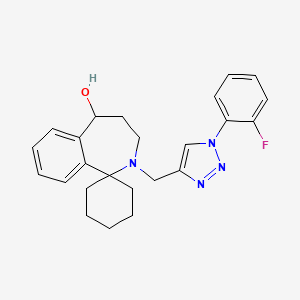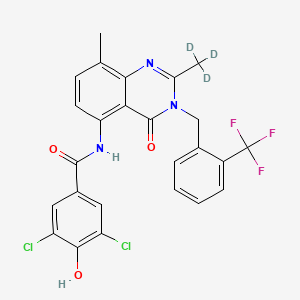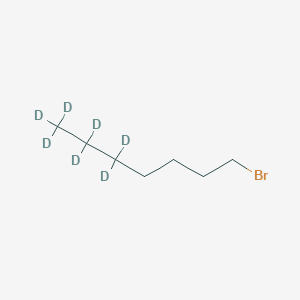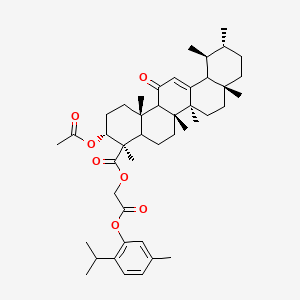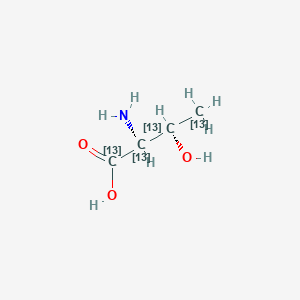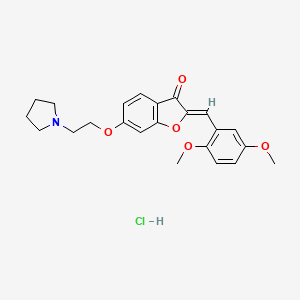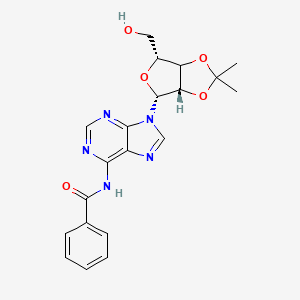
N6-benzoyl-2',3'-isopropylidene adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-benzoyl-2’,3’-isopropylidene adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biological processesAdenosine analogs, including N6-benzoyl-2’,3’-isopropylidene adenosine, are often studied for their ability to act as smooth muscle vasodilators and their potential to inhibit cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzoyl-2’,3’-isopropylidene adenosine typically involves the protection of the hydroxyl groups of adenosine followed by benzoylation at the N6 position. The isopropylidene group is introduced to protect the 2’ and 3’ hydroxyl groups. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: Adenosine is treated with acetone and an acid catalyst to form the 2’,3’-isopropylidene derivative.
Industrial Production Methods
While specific industrial production methods for N6-benzoyl-2’,3’-isopropylidene adenosine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N6-benzoyl-2’,3’-isopropylidene adenosine can undergo various chemical reactions, including:
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Substitution: The benzoyl group can be replaced by other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are commonly used to hydrolyze the isopropylidene group.
Benzoylation: Benzoyl chloride and a base (e.g., pyridine) are used for the benzoylation step.
Major Products
Hydrolysis: Removal of the isopropylidene group yields the corresponding diol.
Substitution: Replacement of the benzoyl group can yield various N6-acylated derivatives.
Scientific Research Applications
N6-benzoyl-2’,3’-isopropylidene adenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on cellular processes, including its role as a smooth muscle vasodilator.
Medicine: Explored for its potential to inhibit cancer progression and its use in developing anticancer drugs
Mechanism of Action
The mechanism of action of N6-benzoyl-2’,3’-isopropylidene adenosine involves its interaction with adenosine receptors and other molecular targets. As an adenosine analog, it can mimic the effects of adenosine, leading to vasodilation and inhibition of cancer cell proliferation. The compound’s benzoyl and isopropylidene groups may enhance its stability and bioavailability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-benzoyl-2’,3’-isopropylidene adenosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The benzoyl group at the N6 position and the isopropylidene protection of the 2’ and 3’ hydroxyl groups differentiate it from other adenosine analogs, potentially enhancing its stability and activity in biological systems .
Properties
Molecular Formula |
C20H21N5O5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14?,15+,19-/m1/s1 |
InChI Key |
LJKIYWGWKVYJHS-CCWODGMESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


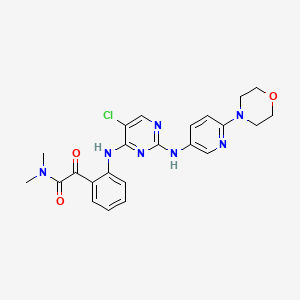
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
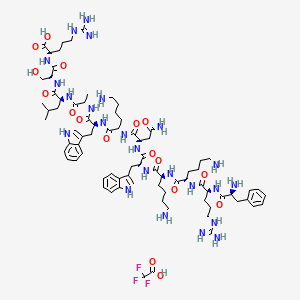
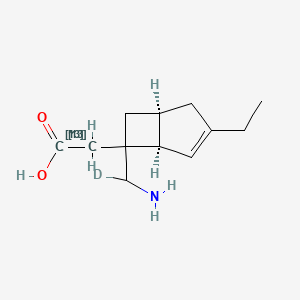
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
